molecular formula C25H32N2O2 B1675162 Levomoramide CAS No. 5666-11-5

Levomoramide

Cat. No.: B1675162
CAS No.: 5666-11-5
M. Wt: 392.5 g/mol
InChI Key: INUNXTSAACVKJS-NRFANRHFSA-N

Description

Levomoramide is the inactive isomer of the opioid analgesic dextromoramide. It was invented by the chemist Paul Janssen in 1956. Unlike dextromoramide, which is a potent analgesic with high abuse potential, this compound is virtually without activity .

Preparation Methods

The synthesis of levomoramide involves the resolution of racemic moramide into its enantiomers. The racemic mixture is separated into its active and inactive forms, with this compound being the inactive isomer. The synthetic route typically involves the use of chiral resolution techniques to separate the enantiomers .

Chemical Reactions Analysis

Levomoramide, being an inactive isomer, does not undergo significant chemical reactions under normal conditions. it can be involved in typical organic reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions using halogenating agents .

Scientific Research Applications

Levomoramide is primarily used in scientific research to study the properties and behavior of opioid isomers. It serves as a reference compound to compare the activity of its active counterpart, dextromoramide. In medicinal chemistry, it helps in understanding the structure-activity relationship of opioid analgesics .

Mechanism of Action

Levomoramide does not exhibit significant pharmacological activity. Unlike dextromoramide, which acts on opioid receptors to produce analgesic effects, this compound lacks the necessary configuration to interact effectively with these receptors. Therefore, it does not produce the same effects as its active isomer .

Comparison with Similar Compounds

Levomoramide is similar to other opioid isomers such as dextromoramide and racemoramide. its uniqueness lies in its inactivity. While dextromoramide is a potent analgesic, this compound does not exhibit significant activity. This makes it useful as a control compound in research studies .

Similar Compounds:
  • Dextromoramide
  • Racemoramide

Properties

IUPAC Name

(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNXTSAACVKJS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016989
Record name Levomoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-11-5
Record name 1-[(3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5666-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomoramide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomoramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOMORAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M86YFN15D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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